molecular formula C15H20ClN5O4 B13690116 N,N-Di-Boc-6-chloro-9H-purin-2-amine

N,N-Di-Boc-6-chloro-9H-purin-2-amine

Cat. No.: B13690116
M. Wt: 369.80 g/mol
InChI Key: GKOLVYWIMCHXMU-UHFFFAOYSA-N
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Description

N,N-Di-Boc-6-chloro-9H-purin-2-amine is a chemical compound with the molecular formula C10H12ClN5O2 It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Di-Boc-6-chloro-9H-purin-2-amine typically involves the protection of the amine groups on the purine ring with tert-butoxycarbonyl (Boc) groups. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The chlorination of the purine ring can be achieved using reagents like thionyl chloride or phosphorus oxychloride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N-Di-Boc-6-chloro-9H-purin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the purine ring can be substituted with other nucleophiles such as amines or thiols.

    Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions often involve the use of a base and a polar aprotic solvent.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove Boc protecting groups under mild conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted purine derivatives depending on the nucleophile used.

    Deprotection Reactions: The major product is the free amine form of the compound.

Scientific Research Applications

N,N-Di-Boc-6-chloro-9H-purin-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for nucleoside analogs.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-Di-Boc-6-chloro-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chloropurine
  • 6-Chloroguanine
  • 6-Chloro-2-aminopurine

Uniqueness

N,N-Di-Boc-6-chloro-9H-purin-2-amine is unique due to the presence of Boc protecting groups, which enhance its stability and solubility. This makes it a valuable intermediate in synthetic chemistry and a useful tool in biological research.

Properties

Molecular Formula

C15H20ClN5O4

Molecular Weight

369.80 g/mol

IUPAC Name

tert-butyl N-(6-chloro-7H-purin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C15H20ClN5O4/c1-14(2,3)24-12(22)21(13(23)25-15(4,5)6)11-19-9(16)8-10(20-11)18-7-17-8/h7H,1-6H3,(H,17,18,19,20)

InChI Key

GKOLVYWIMCHXMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC2=C(C(=N1)Cl)NC=N2)C(=O)OC(C)(C)C

Origin of Product

United States

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